A Technical Guide to the Structural Properties of Polycarbon Monofluoride ((CF)n)
A Technical Guide to the Structural Properties of Polycarbon Monofluoride ((CF)n)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycarbon monofluoride, commonly known as graphite fluoride and denoted as (CF)n, is a covalent fluorocarbon material synthesized through the high-temperature reaction of fluorine gas with carbon sources like graphite or charcoal[1]. Unlike graphite intercalation compounds, (CF)n features covalent C-F bonds, which fundamentally alter the planar structure of graphene into a puckered, three-dimensional arrangement[1]. This structural transformation imparts unique properties, including high thermal stability, chemical inertness, a hydrophobic nature, and high electrical resistivity[2].
For professionals in materials science and drug development, a deep understanding of the structural properties of (CF)n is crucial. These properties dictate its behavior and suitability for advanced applications, which could potentially include biocompatible coatings, components for medical devices, or novel platforms for drug delivery, where surface properties and material stability are paramount. This guide provides an in-depth summary of the core structural characteristics of (CF)n, details the experimental protocols used for its characterization, and presents the key quantitative data in a structured format.
Crystalline and Molecular Structure
The fundamental structure of polycarbon monofluoride consists of carbon atoms in a puckered hexagonal lattice, a departure from the flat sheets of graphite. The carbon framework is composed of chair-type cyclohexane rings, with fluorine atoms covalently bonded to the carbon atoms in axial positions[3]. This arrangement results in an sp³ hybridization for the carbon atoms.
Computational and experimental studies have confirmed that the "chair" conformation is a stable and commonly observed structural motif[4][5]. However, the actual structure can exhibit significant disorder, which can influence the experimentally measured lattice parameters[5][6]. The stoichiometry, represented as CFx, can vary, leading to different structural arrangements and properties. For instance, poly(dicarbon monofluoride) or (C2F)n, is a related compound with a different layered structure[3].
Table 1: Key Structural Parameters of Polycarbon Monofluoride ((CF)n)
| Property | Value (nm) | Method of Determination | Reference |
| C-F Bond Length | 0.138 ± 0.001 | Solid-State NMR | [4] |
| 0.136 | Neutron Diffraction | [3] | |
| 0.135 - 0.137 | Theoretical (DFT) | [4] | |
| 0.137 | Theoretical (DFT) | [6] | |
| C-C Bond Length | 0.157 - 0.158 | Neutron Diffraction | [3] |
| 0.156 | Theoretical (DFT) | [6] | |
| Lattice Constant (a) | ~0.261 | Theoretical (DFT) | [6] |
| Interlayer Spacing | 0.585 (for (CF)n) | X-ray Diffraction (XRD) | [3] |
| 0.902 (for (C2F)n) | X-ray Diffraction (XRD) | [3] |
Experimental Characterization Protocols
A multi-technique approach is essential for the comprehensive characterization of (CF)n's structure. The following sections detail the key experimental and computational methodologies employed.
X-ray Diffraction (XRD)
Principle: X-ray diffraction is a primary technique used to investigate the crystalline structure of materials[7]. By analyzing the angles and intensities of diffracted X-rays, one can determine the spacing between atomic planes (d-spacing) according to Bragg's Law (nλ = 2d sinθ)[7][8]. For (CF)n, XRD is crucial for identifying the phase, determining the interlayer spacing, and assessing the degree of crystallinity[3][8].
Experimental Protocol:
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Sample Preparation: A fine powder of polycarbon monofluoride is gently packed into a sample holder, ensuring a flat, uniform surface to minimize errors from surface roughness.
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Instrumentation: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα, λ = 0.154 nm) is used.
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Data Acquisition: The sample is irradiated with the X-ray beam, and the detector scans over a range of 2θ angles (e.g., 5° to 80°) to record the intensity of the diffracted X-rays.
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Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to calculate the d-spacings. These experimental patterns are often compared with reference data from crystallographic databases for phase identification[8][9]. The interlayer distance is a key parameter directly obtained from the (00l) diffraction peaks.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Solid-state NMR spectroscopy probes the local chemical environment of specific atomic nuclei, such as ¹³C and ¹⁹F[10]. For (CF)n, ¹⁹F and ¹³C Magic Angle Spinning (MAS) NMR are powerful tools. ¹⁹F MAS NMR can identify different fluorine environments, while ¹³C MAS NMR, often enhanced by ¹⁹F to ¹³C Cross-Polarization (CP), can distinguish between carbon atoms bonded to fluorine (CF groups), those with two fluorine atoms (CF₂ groups, often at defect sites), and any unreacted graphitic carbon[4][11]. The technique can also be used to determine internuclear distances, such as the C-F bond length[4].
Experimental Protocol:
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Sample Preparation: The powdered (CF)n sample is carefully packed into a zirconia rotor (typically 1 to 4 mm in diameter).
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Instrumentation: A high-field solid-state NMR spectrometer is used.
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Data Acquisition:
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The rotor is spun at a high speed (e.g., >10 kHz) at the "magic angle" (54.74°) to average out anisotropic interactions and obtain high-resolution spectra.
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For ¹³C spectra, a cross-polarization pulse sequence is used to transfer magnetization from the abundant ¹⁹F nuclei to the rare ¹³C nuclei, significantly enhancing the ¹³C signal.
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Measurements of spin-lattice relaxation times (T₁) can provide information about molecular motion and the presence of paramagnetic centers (defects)[4].
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Data Analysis: The chemical shifts (in ppm) of the peaks in the ¹⁹F and ¹³C spectra are analyzed to identify the different chemical species (CF, CF₂, etc.). The strength of the interaction during cross-polarization experiments can be analyzed to calculate C-F bond distances[4].
Computational Modeling
Principle: First-principles computational studies, particularly those using Density Functional Theory (DFT), are invaluable for understanding the structural and energetic properties of (CF)n[5]. These models can predict stable conformations, bond lengths, bond angles, and layer stacking arrangements, providing insights that complement ambiguous or scarce experimental data[5][6]. The use of non-local density functionals is critical for accurately describing the long-range van der Waals forces that govern layer interactions[5].
Methodology:
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Model Construction: An initial atomic model of the (CF)n structure is created. This can be a single monolayer or a three-dimensional stacked arrangement in a specific conformation (e.g., chair, boat).
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Functional Selection: A suitable density functional and basis set are chosen. Functionals that account for dispersion forces are essential for layered materials.
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Geometry Optimization: The positions of the atoms and the lattice parameters of the simulation cell are systematically varied to find the lowest energy (most stable) structure.
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Property Calculation: Once the optimized geometry is found, various structural and electronic properties, such as bond lengths, angles, and electronic band structure, are calculated.
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Validation: The calculated results are compared with available experimental data from techniques like XRD and NMR to validate the computational model.
References
- 1. About: Carbon monofluoride [dbpedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and layer interaction in carbon monofluoride and graphane: a comparative computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Characterization of poly(carbon monofluoride) by 19F and 19F to 13C cross polarization MAS NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
